N'-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2-naphthalenylamino)acetohydrazide
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Overview
Description
N'-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2-naphthalenylamino)acetohydrazide is a member of naphthalenes.
Scientific Research Applications
Anticancer Properties
N'-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2-naphthalenylamino)acetohydrazide derivatives have shown potential in cancer research. For instance, derivatives of this compound have been synthesized and evaluated for their anticancer properties. One study focused on synthesizing various hydrazide derivatives, including N'-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2-naphthalenylamino)acetohydrazide, and testing them against human breast cancer cell lines. These compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Mansour et al., 2021).
Anti-Inflammatory and Antinociceptive Effects
Some derivatives of this compound have been studied for their anti-inflammatory and antinociceptive properties. Research into N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, related to N'-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2-naphthalenylamino)acetohydrazide, has shown significant inhibition of TNF-α production, a key factor in inflammation. These compounds demonstrated promising results in animal models of inflammation and pain, indicating their potential use in treating inflammatory and pain-related conditions (Lacerda et al., 2012).
Antimicrobial Activity
Compounds derived from N'-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2-naphthalenylamino)acetohydrazide have also been evaluated for their antimicrobial activity. A study synthesized novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives from a related key intermediate and tested them for antimicrobial properties. These compounds showed effective activity against a range of bacteria, suggesting their potential in developing new antimicrobial agents (Mahmoud et al., 2017).
Antiviral Potential
Additionally, N'-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2-naphthalenylamino)acetohydrazide derivatives have been researched for their antiviral properties, particularly against HIV. A study synthesized novel derivatives and evaluated them as nonnucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 and HIV-2. The results showed that some of these derivatives possess potent inhibitory activity against HIV-1 replication, underscoring their potential in antiviral therapy (Zhan et al., 2010).
properties
Product Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)-2-(2-naphthalenylamino)acetohydrazide |
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Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)-2-(naphthalen-2-ylamino)acetohydrazide |
InChI |
InChI=1S/C16H18N4O/c21-16(20-19-15-6-3-9-17-15)11-18-14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,18H,3,6,9,11H2,(H,17,19)(H,20,21) |
InChI Key |
APJLVPXFLCTIJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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